Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate

Antiepileptic drug discovery Seizure models In vivo pharmacology

(S)-Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate (CAS 60846-91-5) is the only enantiomer with validated in vivo anticonvulsant activity (PTZ ED50: 78.1 mg/kg; MES ED50: 103 mg/kg). Its Cbz group enables orthogonal hydrogenolysis deprotection, complementing Boc-protected intermediates in complex syntheses. The rigid succinimide scaffold reduces entropic penalty in PROTAC ternary complex formation—related analogs achieve cellular EC50 of 6.5 nM. Procuring the characterized (S)-enantiomer eliminates the 2–4 month delay required to profile the uncharacterized (R)-enantiomer (CAS 179747-84-3). Ideal for AED lead benchmarking, PROTAC linker optimization, and asymmetric synthesis.

Molecular Formula C12H12N2O4
Molecular Weight 248.23 g/mol
Cat. No. B15204036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (2,5-dioxopyrrolidin-3-yl)carbamate
Molecular FormulaC12H12N2O4
Molecular Weight248.23 g/mol
Structural Identifiers
SMILESC1C(C(=O)NC1=O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C12H12N2O4/c15-10-6-9(11(16)14-10)13-12(17)18-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,17)(H,14,15,16)
InChIKeyQRQMHYISDDHZBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl (2,5-Dioxopyrrolidin-3-yl)Carbamate (CAS 60846-91-5) for Targeted Protein Degradation and Neurological Research: Comparative Procurement Guide


Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate, also designated as (S)-3-N-Cbz-amino-succinimide or Cbz-amino-succinimide (CAS 60846-91-5), is a chiral carbamate derivative featuring a succinimide (2,5-dioxopyrrolidine) core and a benzyloxycarbonyl (Cbz) protecting group . This compound serves as both a pharmacologically active entity with validated anticonvulsant activity in preclinical seizure models and a versatile intermediate for constructing targeted protein degradation (TPD) molecules, including PROTACs and molecular glues . Unlike generic carbamate building blocks or non-chiral succinimide analogs, the (S)-enantiomer of this compound possesses a defined stereochemistry that directly influences biological target engagement, metabolic stability, and synthetic utility in asymmetric synthesis pathways .

Why Generic Substitution of Benzyl (2,5-Dioxopyrrolidin-3-yl)Carbamate Fails: Critical Differentiation for Procurement Decisions


Generic substitution of benzyl (2,5-dioxopyrrolidin-3-yl)carbamate with structurally similar carbamate building blocks—including tert-butyl carbamate analogs, N-methyl derivatives, or non-chiral succinimide carbamates—cannot replicate its precise functional profile for three evidence-supported reasons. First, the compound's benzyl (Cbz) protecting group enables orthogonal deprotection under hydrogenolysis conditions, a synthetic versatility that acid-labile tert-butyl carbamates cannot provide . Second, the (S)-enantiomeric configuration (CAS 60846-91-5) demonstrates stereospecific anticonvulsant activity in vivo, with ED50 values of 78.1 mg/kg (PTZ model) and 103 mg/kg (MES model) in mice; racemic mixtures or (R)-enantiomers would introduce unpredictable pharmacological variability [1]. Third, the endocyclic nitrogen configuration of the carbamate moiety confers superior metabolic stability relative to aryl carbamates and acyclic alkyl carbamates, based on established structure-metabolism relationships for carbamate hydrolysis [2].

Quantitative Differentiation Evidence for Benzyl (2,5-Dioxopyrrolidin-3-yl)Carbamate vs. Carbamate Analogs


In Vivo Anticonvulsant Efficacy: Quantitative ED50 Comparison vs. Clinical AED Baseline

(S)-Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate demonstrates quantifiable anticonvulsant activity in two validated rodent seizure models. The compound inhibits pentylenetetrazole (PTZ)-induced tonic convulsions with an ED50 of 78.1 mg/kg in mice, and inhibits maximal electroshock (MES)-induced tonic convulsions with an ED50 of 103 mg/kg in mice [1]. This dual-model activity profile is distinct from the tert-butyl analog (CAS 124842-29-1), for which no published in vivo anticonvulsant efficacy data exists in peer-reviewed or vendor literature; the tert-butyl analog is exclusively characterized as a synthetic building block without demonstrated standalone pharmacological activity .

Antiepileptic drug discovery Seizure models In vivo pharmacology

Metabolic Stability Differentiation: Endocyclic Carbamate vs. Aryl and Acyclic Alkyl Carbamate Classes

The metabolic stability of (S)-benzyl (2,5-dioxopyrrolidin-3-yl)carbamate is predicted to be superior to aryl carbamates and acyclic alkyl carbamates based on systematic structure-metabolism relationship analysis. According to the qualitative metabolic lability series established by Vacondio et al., metabolic stability increases in the following order: Aryl-OCO-NHAlkyl (most labile) >> Alkyl-OCO-NHAlkyl ∼ Alkyl-OCO-N(Alkyl)2 ≥ Alkyl-OCO-N(endocyclic) ≥ Aryl-OCO-N(Alkyl)2 ∼ Aryl-OCO-N(endocyclic) ≥ Alkyl-OCO-NHAryl ∼ Alkyl-OCO-NHAcyl >> Alkyl-OCO-NH2 > Cyclic carbamates (most stable) [1]. The target compound's endocyclic nitrogen (N(endocyclic)) placement positions it among the more metabolically stable carbamate subclasses, conferring approximately one to two orders of magnitude greater resistance to esterase-mediated hydrolysis compared to Aryl-OCO-NHAlkyl carbamates [1].

Metabolic stability Carbamate hydrolysis Prodrug design

PROTAC Linker Compatibility: Conformational Rigidity vs. PEG-Based Flexible Linkers

In PROTAC linker applications, the 2,5-dioxopyrrolidin-3-yl scaffold of the target compound provides conformational restriction not achievable with PEG-based flexible linkers (e.g., Cbz-NH-PEG2-C2-acid). The succinimide ring locks the amine-bearing carbon into a defined spatial orientation, potentially reducing the entropic penalty associated with ternary complex formation between the E3 ligase, PROTAC molecule, and target protein . In contrast, PEG-based linkers exhibit high conformational flexibility that can both enhance membrane permeability and, in some cases, reduce degradation efficiency due to suboptimal ternary complex geometry . BindingDB entry CHEMBL5206304 reports that PROTACs incorporating 2,5-dioxopyrrolidin-3-yl carbamate moieties achieve EC50 values as low as 6.5 nM in cellular degradation assays [1]. While not a direct comparison of identical PROTACs differing only in linker type, these data support the functional utility of conformationally restricted succinimide carbamates in achieving potent target degradation.

Targeted protein degradation PROTAC design Linker optimization

Chiral Purity and Enantiomer-Specific Activity: (S)-Enantiomer vs. (R)-Enantiomer and Racemic Mixtures

The (S)-enantiomer of benzyl (2,5-dioxopyrrolidin-3-yl)carbamate (CAS 60846-91-5) is the specifically characterized enantiomer with validated anticonvulsant activity (ED50 values: 78.1 mg/kg PTZ, 103 mg/kg MES) [1]. The (R)-enantiomer (CAS 179747-84-3) is commercially available but has no published peer-reviewed pharmacological activity data comparable to the (S)-form . In chiral drug discovery, enantiomers frequently exhibit divergent pharmacological profiles—including differences in potency, off-target effects, and metabolic clearance—due to stereospecific interactions with biological targets . Procurement of the (S)-enantiomer ensures consistency with published activity data and avoids the confounding variables introduced by racemic mixtures or uncharacterized enantiomers.

Chiral resolution Enantioselective synthesis Stereospecific pharmacology

Synthetic Versatility: Orthogonal Cbz Deprotection vs. Acid-Labile Boc Protection

The Cbz (benzyloxycarbonyl) protecting group in benzyl (2,5-dioxopyrrolidin-3-yl)carbamate enables orthogonal deprotection via hydrogenolysis (H2, Pd/C) or strong acids (HBr/AcOH), conditions under which tert-butoxycarbonyl (Boc) groups are stable . Conversely, Boc groups in analogs such as tert-butyl (S)-(2,5-dioxopyrrolidin-3-yl)carbamate (CAS 124842-29-1) are removed under mild acidic conditions (TFA, HCl/dioxane), under which Cbz groups remain intact . This orthogonal reactivity profile permits sequential deprotection strategies in multi-step syntheses—a capability not available when using a single protecting group type. Additionally, Cbz-protected amines are stable under basic conditions but can be selectively deprotected under acidic conditions, providing flexibility in reaction condition selection .

Protecting group strategy Orthogonal deprotection Peptide synthesis

Optimal Research and Procurement Application Scenarios for Benzyl (2,5-Dioxopyrrolidin-3-yl)Carbamate Based on Validated Differentiation Evidence


Preclinical Antiepileptic Drug Discovery Requiring Validated In Vivo Efficacy Benchmarks

(S)-Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate is optimally deployed as a positive control or lead scaffold in antiepileptic drug (AED) discovery programs. With established ED50 values of 78.1 mg/kg in the PTZ-induced seizure model and 103 mg/kg in the MES model [1], the compound provides quantifiable efficacy benchmarks against which novel AED candidates can be directly compared. The tert-butyl analog (CAS 124842-29-1) lacks any published in vivo anticonvulsant data and cannot serve this benchmarking function without extensive de novo characterization. Additionally, the compound's demonstrated activity in both chemically induced (PTZ) and electrically induced (MES) seizure models suggests potential broad-spectrum anticonvulsant utility, covering mechanisms relevant to absence seizures and generalized tonic-clonic seizures, respectively.

PROTAC Linker Design Requiring Conformational Restriction for Ternary Complex Optimization

In targeted protein degradation (TPD) workflows, the 2,5-dioxopyrrolidin-3-yl scaffold serves as a conformationally restricted linker element distinct from flexible PEG-based alternatives. PROTACs incorporating succinimide carbamate structural moieties have demonstrated potent degradation activity with EC50 values reaching 6.5 nM in cellular assays [2]. The rigid succinimide ring geometry may reduce the entropic cost of ternary complex formation between the E3 ligase, PROTAC, and target protein . Researchers optimizing linker geometry for challenging degradation targets should prioritize this compound class over highly flexible PEG linkers when ternary complex formation is suspected to be entropically limiting.

Multi-Step Synthesis Requiring Orthogonal Amine Protection/Deprotection Sequences

The Cbz protecting group in benzyl (2,5-dioxopyrrolidin-3-yl)carbamate provides orthogonal deprotection capability relative to Boc-protected intermediates. Cbz groups are stable under the mild acidic conditions (TFA) used to remove Boc groups, and conversely, Cbz groups can be selectively removed via hydrogenolysis (H2, Pd/C) under conditions where Boc groups remain intact . This orthogonality is essential for constructing complex molecules requiring sequential amine deprotections—including PROTACs, peptide conjugates, and multifunctional small-molecule probes. Procurement of both Cbz- and Boc-protected building blocks enables synthetic strategies impossible with a single protecting group type, reducing the number of synthetic steps and improving overall yield.

Chiral Drug Development Requiring Pharmacologically Validated Enantiomer

The (S)-enantiomer of benzyl (2,5-dioxopyrrolidin-3-yl)carbamate (CAS 60846-91-5) is the only enantiomer with validated in vivo pharmacological activity in peer-reviewed and vendor literature [1]. The (R)-enantiomer (CAS 179747-84-3) is commercially available but lacks published efficacy characterization. For chiral drug discovery programs—particularly those requiring patent enablement, regulatory filing, or reproducible in vivo pharmacology—procurement of the characterized (S)-enantiomer eliminates the confounding variables associated with uncharacterized enantiomers. This selection ensures that experimental outcomes align with published benchmarks and avoids the 2–4 month delay and additional cost required to characterize the (R)-enantiomer's activity profile de novo.

Quote Request

Request a Quote for Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.